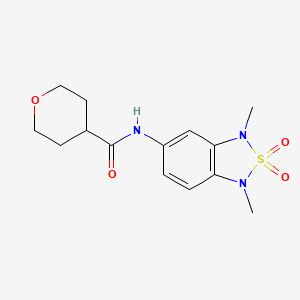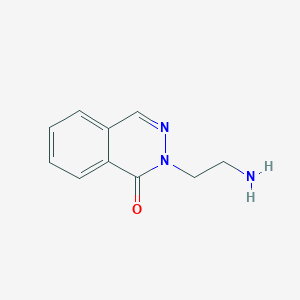
1,2-二氢酞嗪-1-酮-2-(2-氨基乙基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that features a phthalazinone core with an aminoethyl side chain
科学研究应用
2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用机制
Target of Action
It’s structurally similar to 2-aminoethanol , which is known to interact with various biological targets, including cellular membranes
Mode of Action
Compounds with similar structures, such as 2-aminoethanol, are known to interact with their targets through hydrogen bonding . The bifunctional nature of these molecules, containing both a primary amine and a primary alcohol, allows them to form multiple bonds with their targets .
Biochemical Pathways
It’s structurally similar to 2-aminoethanol , which is a component in the formation of cellular membranes and is thus a molecular building block for life .
Pharmacokinetics
It’s structurally similar to 2-aminoethanol , which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It’s a colorless, viscous liquid with an odor reminiscent of ammonia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one. It’s structurally similar to 2-aminoethanol , which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It’s a colorless, viscous liquid with an odor reminiscent of ammonia .
生化分析
Biochemical Properties
The biochemical properties of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one are yet to be fully elucidated. Its structure suggests that it could interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical properties, such as its polarity, charge distribution, and functional groups .
Cellular Effects
Based on its structure, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one remains to be determined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied .
Dosage Effects in Animal Models
The effects of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phthalazinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of functionalized derivatives .
相似化合物的比较
Ethanolamine: Similar in having an aminoethyl group but lacks the phthalazinone core.
Aminoethylpiperazine: Contains an aminoethyl group and a piperazine ring, differing in structure and reactivity.
Tryptamine: Features an indole ring with an aminoethyl side chain, used in neurotransmitter studies.
Uniqueness: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is unique due to its phthalazinone core, which imparts specific chemical properties and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents.
属性
IUPAC Name |
2-(2-aminoethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNPHFNGMIZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
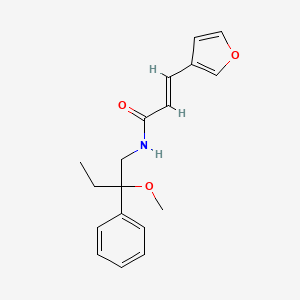
![3-benzyl-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
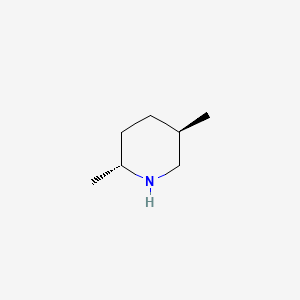
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
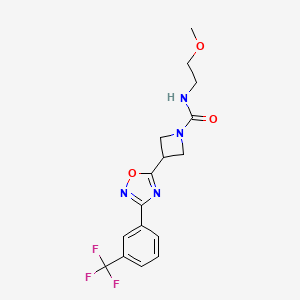

![2-[2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595674.png)
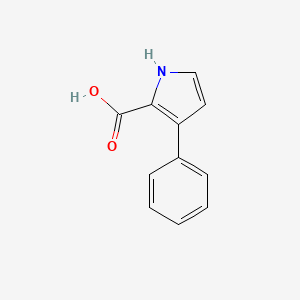
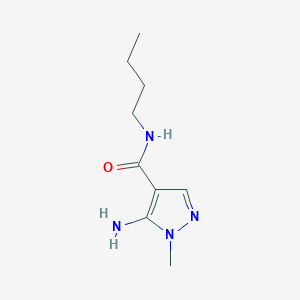
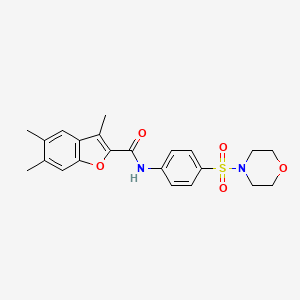
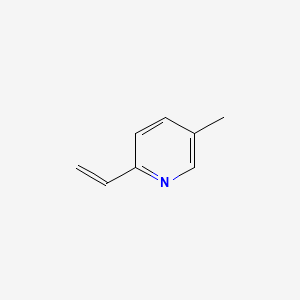
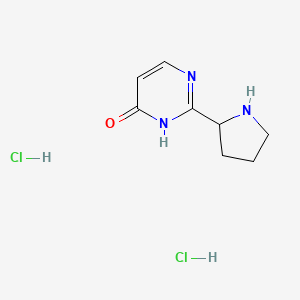
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2595685.png)
